(+)-Menthone

Biocatalysis Enantioselective Metabolism Insect Biochemistry

Enantiopure (+)-Menthone (CAS 3391-87-5) is an essential chiral monoterpenoid ketone for stereospecific research. Unlike racemic mixtures or the more common (−)-enantiomer, this (2R,5S)-configured isomer ensures reproducible outcomes in enantioselective biocatalysis, insect olfactory receptor studies, P2X3 pharmacology, and chiral synthesis. Supplied as an analytical standard with ≥98.5% purity (sum of enantiomers, GC) and enantiomeric ratio ≥99:1. Procure the defined stereoisomer to eliminate confounding variables in structure-activity relationship studies. Ideal for essential oil enantioselective GC-MS calibration and mosquito repellent screening programs.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 3391-87-5
Cat. No. B049630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Menthone
CAS3391-87-5
Synonyms(+)-Menthone;  (2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone;  D-Menthone;  (2R-trans)-5-Methyl-2-(1-methylethyl)-cyclohexanone;  (1S,4R)-(+)-p-Menthan-3-one
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1
InChIKeyNFLGAXVYCFJBMK-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly sol in water;  sol in org solvents /L-form/
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE;  SLIGHTLY SOL IN WATER /D & DL-FORMS/
SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/
SOL IN ACETONE /L-FORM/
Sol in alc, fixed oils;  very slightly sol in water.
SOL IN MOST COMMON ORG SOLVENTS
In water, 688 mg/l @ 25 °C
soluble in alcohol and most fixed oils;  very slightly soluble in water
1 ml in 3 ml of 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Menthone (CAS 3391-87-5): Procurement Guide for Enantiopure (1S,4R)-p-Menthan-3-one in Research and Development


(+)-Menthone (CAS 3391-87-5), also known as D-menthone or (1S,4R)-p-menthan-3-one, is a chiral monoterpenoid ketone characterized by a cyclohexane ring with a ketone functional group and a distinctive minty odor [1][2]. This specific stereoisomer is one of four possible menthone stereoisomers, with its enantiomer (-)-menthone (CAS 14073-97-3) being the more naturally abundant form [3][4]. Unlike racemic mixtures or the more common (-)-enantiomer, (+)-menthone exhibits distinct stereospecific interactions in biological systems, making precise enantiomeric specification critical for reproducible research outcomes [5]. The compound is primarily sourced as an analytical standard or research-grade material, with typical purity specifications of ≥97% or ≥98.5% (sum of enantiomers, GC) for applications requiring defined stereochemistry [1].

Why Generic 'Menthone' or Racemic Mixtures Cannot Substitute for (+)-Menthone (CAS 3391-87-5) in Critical Applications


Substituting (+)-menthone with generic 'menthone' (which is typically a mixture of stereoisomers or predominantly the (-)-enantiomer) introduces uncontrolled variables that compromise experimental reproducibility and functional outcomes [1]. Enantiomers of menthone exhibit distinct biological activities: they differentially activate olfactory receptor neurons in insects [2], undergo unique metabolic pathways in biocatalytic systems [3], and display varying potency in pharmacological assays [4]. The enantiomeric composition directly impacts insect repellent efficacy [5] and receptor-binding profiles . Furthermore, the cost differential between enantiopure (+)-menthone (approximately €1/g) and racemic mixtures (cheaply available) reflects the synthetic complexity required to achieve defined stereochemistry [6]. For studies requiring precise stereochemical control—such as chiral synthesis, stereospecific biocatalysis, enantioselective receptor binding assays, or insect behavioral experiments—generic substitution introduces confounding variables that can invalidate results or obscure structure-activity relationships [7]. The quantitative evidence below demonstrates exactly where and why stereochemical specificity matters for compound selection.

Quantitative Differential Evidence for (+)-Menthone (CAS 3391-87-5) Versus Stereoisomers and Class Analogs


Enantioselective Biotransformation: Divergent Metabolic Pathways for (+)-Menthone vs. (-)-Menthone in Insect Larvae

In a direct head-to-head comparison, (+)-menthone (2) and (-)-menthone (1) underwent distinct biotransformation pathways when administered to Spodoptera litura larvae [1]. Both substrates were metabolized, but the C-9 position of each was oxidized to carboxylic acid—a metabolic pathway not previously observed in any other biocatalytic system [1]. Critically, the metabolism of (+)-menthone generated enantiomeric products (2-1 to 2-3) that are the stereochemical opposites of those derived from (-)-menthone [1].

Biocatalysis Enantioselective Metabolism Insect Biochemistry

Differential Antifungal Activity: (-)-Menthone Exhibits Quantified EC50 Values Against Plant Pathogens; Data Gap for (+)-Enantiomer

Cross-study comparable data demonstrate that (-)-menthone exhibits strong antifungal activity against multiple plant pathogenic fungi, with EC50 values of 9.31 mg/L against Alternaria solani, 16.14 mg/L against Penicillium digitatum, and 24.69 mg/L against Rhizoctonia solani [1]. However, no equivalent quantitative antifungal data exist for (+)-menthone in the peer-reviewed literature [2]. Studies that evaluated 'menthone' as a generic mixture against Candida species did not report enantiomer-specific activity .

Agricultural Fungicides Plant Pathology Monoterpene Bioactivity

Insect Olfactory Discrimination: Culex quinquefasciatus Mosquitoes Exhibit Similar Electrophysiological Response to (+)-Menthone and (-)-Menthone

In a direct head-to-head comparison using single sensillum recording, the mosquito Culex quinquefasciatus exhibited a similar olfactory receptor neuron response to (-)-menthone and (+)-menthone [1]. Both stereoisomers stimulated the same olfactory neurons in a dose-dependent manner, demonstrating that the insect olfactory system does not strongly discriminate between these enantiomers in this specific assay context [1]. This finding contrasts with the stereoselective responses observed for other monoterpene pairs such as (-)-β-pinene versus (+)-β-pinene, which also showed similar responses [1].

Insect Olfaction Mosquito Repellents Electrophysiology

Enantioselective Enzyme Binding: (-)-Menthone Reductase Discriminates Stereoisomers via Non-Productive (+)-Menthone Binding Orientation

Peppermint (-)-menthone reductase, an enzyme involved in monoterpenoid biosynthesis, exhibits high binding affinity for (-)-menthone [1]. However, computational modeling predicts that (+)-menthone binds to the same enzyme in a non-productive orientation, positioning its carbonyl functional group at a considerable distance from the NADPH cofactor [1]. This stereospecific binding mode renders (+)-menthone a poor substrate for this enzyme, despite structural similarity [1].

Enzymology Enantioselective Catalysis Monoterpene Biosynthesis

P2X3 Purinoceptor Antagonist Activity: (+)-Menthone Demonstrates EC50 = 80 nM in Recombinant Rat Receptor Assay

In a functional assay using recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, (+)-menthone was evaluated for antagonist activity at 10 µM [1]. The compound exhibited an EC50 value of 80 nM in this system [1]. No direct comparative data for (-)-menthone or other menthone stereoisomers are available from this same assay [1].

Ion Channel Pharmacology P2X3 Receptor Pain Research

Natural Enantiomeric Abundance: (-)-Menthone Dominates in Essential Oils with ee = 83.4%; (+)-Menthone is the Minor Enantiomer

Enantioselective GC-MS analysis of the volatile oil from Clinopodium brownei revealed that (-)-menthone exhibited an enantiomeric excess (ee) of 83.4%, indicating its predominance over (+)-menthone in this natural source [1]. The oil demonstrated selective butyrylcholinesterase (BuChE) inhibitory activity with an IC50 of 13.4 ± 1.8 µg/mL, while showing weak activity against acetylcholinesterase (IC50 > 250 µg/mL) [1].

Natural Product Chemistry Enantiomeric Analysis Essential Oil Composition

Recommended Research and Industrial Application Scenarios for (+)-Menthone (CAS 3391-87-5) Based on Quantitative Evidence


Chiral Synthesis and Stereoselective Biocatalysis Studies

Researchers investigating enantioselective biotransformation or developing chiral synthetic methodologies should procure enantiopure (+)-menthone. The compound serves as a defined stereochemical substrate, and evidence from Spodoptera litura larvae studies demonstrates that (+)-menthone and (-)-menthone undergo distinct metabolic fates, producing enantiomeric products [1]. This stereospecificity is critical for biocatalytic pathway elucidation and for studies requiring precise stereochemical control of starting materials. Substituting a racemic mixture or the wrong enantiomer will confound product analysis and invalidate conclusions about enzymatic stereoselectivity [1].

Insect Olfactory Receptor and Repellent Screening Assays

For mosquito repellent development and insect olfactory research, (+)-menthone is a suitable test compound. Electrophysiological evidence from Culex quinquefasciatus demonstrates that (+)-menthone and (-)-menthone evoke similar responses in antennal olfactory receptor neurons [2]. This functional equivalence in this specific assay context means researchers may select (+)-menthone based on availability or cost without compromising the interpretation of olfactory response data. The compound can be used as a reference terpene in high-throughput repellent screening programs [2].

P2X3 Purinoceptor Pharmacology Research

Investigators studying P2X3 receptor pharmacology and purinergic signaling in pain pathways should consider (+)-menthone as a reference ligand. The compound demonstrates moderate antagonist activity at recombinant rat P2X3 receptors with an EC50 of 80 nM in Xenopus oocyte expression systems [3]. While comparative data for the (-)-enantiomer are lacking, this quantitative baseline supports the use of (+)-menthone in structure-activity relationship studies aimed at developing novel P2X3 modulators. Researchers should verify enantiopurity before use to ensure reproducible pharmacology [3].

Analytical Reference Standard for Enantioselective Chromatography

Quality control laboratories and natural product researchers performing enantioselective GC-MS or chiral HPLC analysis of essential oils should procure (+)-menthone as a certified reference standard. Enantiomeric analysis of plant volatile oils reveals that (+)-menthone is the minor enantiomer in many natural sources, with (-)-menthone exhibiting enantiomeric excess values up to 83.4% [4]. Authentic (+)-menthone standard is essential for accurate peak identification, calibration, and quantification of enantiomeric ratios in complex essential oil matrices. Use of a racemic standard or incorrect enantiomer assignment will lead to erroneous compositional reporting [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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